molecular formula C24H24ClN3OS B3002636 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216518-47-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B3002636
CAS No.: 1216518-47-6
M. Wt: 437.99
InChI Key: WOTJIABLUZGGAW-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include a benzyl group at position 6, a cyano substituent at position 3, and a 3-phenylpropanamide moiety linked to the thienopyridine system. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS.ClH/c25-15-21-20-13-14-27(16-19-9-5-2-6-10-19)17-22(20)29-24(21)26-23(28)12-11-18-7-3-1-4-8-18;/h1-10H,11-14,16-17H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJIABLUZGGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact various pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cell signaling and function to alterations in gene expression.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unknown.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[2,3-c]pyridine scaffold distinguishes this compound from analogs with alternative fused-ring systems:

  • Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (): Features a pyrimidinone ring fused to thieno-pyridine, introducing additional hydrogen-bonding sites. This structural variation may enhance binding to enzymes like kinases but reduce membrane permeability compared to the simpler thieno[2,3-c]pyridine core .
  • Imidazo[1,2-a]pyridine (): Contains a five-membered imidazole ring fused to pyridine, offering distinct electronic properties.

Substituent Analysis

  • Amide Group Variations: The target compound’s 3-phenylpropanamide group provides a hydrophobic aryl moiety, likely influencing lipophilicity and receptor interactions. Acetamide () offers a smaller substituent, which may enhance solubility but limit target affinity .
  • Benzyl and Cyano Groups: The 6-benzyl and 3-cyano substituents in the target compound are absent in analogs like 7b () and the pyrido-thieno-pyrimidinone (). These groups likely modulate electron density and steric bulk, affecting both reactivity and pharmacokinetics.

Physicochemical Properties

Limited data in the evidence restricts direct comparisons, but inferences can be made:

  • Melting Points : The acetamide derivative in melts at 143–145°C, while the hydrochloride salt of the target compound likely has a higher melting point due to ionic interactions .
  • Solubility: The hydrochloride salt form of the target compound is expected to exhibit superior aqueous solubility compared to neutral analogs like the pyrido-thieno-pyrimidinone () or the imidazo[1,3-a]pyridine derivative () .

Tabulated Comparison of Structural and Functional Features

Compound Core Structure Key Substituents Notable Properties
Target Compound (Hydrochloride) Thieno[2,3-c]pyridine 6-Benzyl, 3-cyano, 3-phenylpropanamide Enhanced solubility (HCl salt), high lipophilicity
N-(7-Methyl-2-phenylamino-...acetamide () Pyrido-thieno-pyrimidinone Acetamide, 7-methyl Melting point 143–145°C, IR: 1,730 cm⁻¹ (C=O)
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b, ) Imidazo[1,2-a]pyridine Nitro, trifluoromethyl, tosylmethyl High metabolic stability, elemental analysis: C 54.66%
N-(6-Benzyl-3-cyano-...-2,2-dimethylpropanamide () Thieno[2,3-c]pyridine 6-Benzyl, 3-cyano, 2,2-dimethylpropanamide Steric shielding, reduced aromatic interactions

Research Implications and Gaps

  • Data Limitations : Absence of direct pharmacological or crystallographic data (e.g., IC₅₀, X-ray structures) in the provided evidence precludes definitive conclusions about efficacy or mechanism.
  • Future Directions : Comparative studies on solubility, stability, and binding affinity using techniques like HPLC (for purity) and SHELX-refined crystallography (as in ) are recommended .

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